Functional Selectivity: Full Agonism vs. Partial Agonism at GPR40 Compared to Fasiglifam (TAK-875)
N-(3-Hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide is explicitly characterized as a full agonist of GPR40 . In contrast, the most clinically advanced GPR40 agonist, fasiglifam (TAK-875), is a partial agonist with an EC50 of approximately 14–26 nM in calcium mobilization assays . Full agonism at GPR40 has been shown in the SCO-267 program to drive more efficacious glucose-stimulated insulin secretion (GSIS) than partial agonism, because full agonists engage both Gαq and Gα12 signaling pathways, whereas partial agonists predominantly signal through Gαq alone [1]. This functional difference has direct implications for selecting a tool compound for maximal pathway activation.
| Evidence Dimension | Functional efficacy at GPR40 (full vs. partial agonism) |
|---|---|
| Target Compound Data | Full agonist (qualitative functional classification) |
| Comparator Or Baseline | Fasiglifam (TAK-875): partial agonist, EC50 = 14–26 nM (calcium flux, HEK293-GPR40) |
| Quantified Difference | Full agonism vs. partial agonism; partial agonists lack robust Gα12 coupling, which is associated with maximal GSIS potentiation [1] |
| Conditions | Functional classification from vendor source ; comparator EC50 from FLIPR calcium assay in GPR40-transfected HEK293 cells |
Why This Matters
Procurement of a full agonist is required when the experimental objective is maximal GPR40 pathway activation; substituting a partial agonist such as TAK-875 would fail to recapitulate the full signaling repertoire.
- [1] Hauge, M.; Ekberg, J. P.; Engelstoft, M. S.; et al. GPR40-Mediated Gα12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets. Mol. Pharmacol. 2022, 101 (4), 201–212. View Source
